(1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine
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Overview
Description
(1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine is a chiral amine compound featuring a trifluoromethyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Formation of Chiral Center: The chiral centers can be introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-(trifluoromethyl)cyclohexan-1-amine: A stereoisomer with different biological activity.
3-(trifluoromethyl)cyclohexan-1-amine: Lacks the chiral centers, leading to different properties.
3-(trifluoromethyl)cyclohexanol: An alcohol derivative with different reactivity.
Uniqueness
(1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its isomers and analogs. The presence of the trifluoromethyl group also imparts unique electronic and steric effects, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCACAFKNHPVNI-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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